molecular formula C24H21FN2O2 B2413347 (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile CAS No. 478039-52-0

(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile

Cat. No.: B2413347
CAS No.: 478039-52-0
M. Wt: 388.442
InChI Key: IJVDTAQAZQUQFU-CZIZESTLSA-N
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Description

(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Fluoropropoxy Group: This step involves the reaction of a phenol derivative with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Aniline Derivative: The next step involves the coupling of the fluoropropoxy phenol with an aniline derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the Enenitrile Group: The final step involves the formation of the enenitrile group through a Knoevenagel condensation reaction between the coupled product and malononitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biology, this compound might be investigated for its potential as a bioactive molecule. It could be tested for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure might allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-[4-(3-chloropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile
  • (Z)-2-[4-(3-bromopropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile
  • (Z)-2-[4-(3-methoxypropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile

Uniqueness

The uniqueness of (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile lies in the presence of the fluoropropoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.

Properties

IUPAC Name

(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2/c25-15-4-16-28-22-11-7-19(8-12-22)20(17-26)18-27-21-9-13-24(14-10-21)29-23-5-2-1-3-6-23/h1-3,5-14,18,27H,4,15-16H2/b20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVDTAQAZQUQFU-CZIZESTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=CC=C(C=C3)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=CC=C(C=C3)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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